(3-Methyl-2,3-dihydrobenzofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group and a methanamine group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions One common method involves the use of substituted phenols and aldehydes, followed by cyclization to form the benzofuran ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and free radical cyclization cascade have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of (3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2,3-dihydrobenzofuran
- 2-methylcoumaran
- 2,3-dihydro-2-methylbenzofuran
Uniqueness
(3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C10H13NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,7,10H,6,11H2,1H3 |
InChI Key |
MCIKYKITSIYKKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.